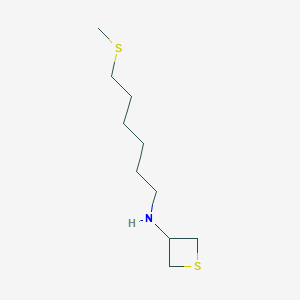

N-(6-(Methylthio)hexyl)thietan-3-amine

Description

N-(6-(Methylthio)hexyl)thietan-3-amine is a sulfur-containing heterocyclic compound featuring a thietane (3-membered sulfur ring) core substituted with an amine group at position 3 and a 6-(methylthio)hexyl chain. This compound belongs to the 3-amino thietane derivative family, which has garnered interest in medicinal chemistry due to the thietane ring's unique stereoelectronic properties and metabolic stability .

Properties

IUPAC Name |

N-(6-methylsulfanylhexyl)thietan-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NS2/c1-12-7-5-3-2-4-6-11-10-8-13-9-10/h10-11H,2-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRMJGZSKEXWSCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCCCCCNC1CSC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-(Methylthio)hexyl)thietan-3-amine typically involves the following steps:

Formation of the Thietan Ring: The thietan ring can be synthesized through the reaction of a suitable thiol with an epoxide under acidic conditions.

Attachment of the Hexyl Chain: The hexyl chain with a methylthio substituent can be introduced through nucleophilic substitution reactions. For example, 6-bromohexyl methyl sulfide can react with the thietan ring in the presence of a base to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(6-(Methylthio)hexyl)thietan-3-amine can undergo various types of chemical reactions, including:

Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The thietan ring can be reduced to form open-chain thiols.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amine group under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Thiols or open-chain derivatives.

Substitution: Various substituted amines or amides.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: Its structural features may allow it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition or protein binding.

Medicine: The compound could be explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.

Industry: It may find use in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(6-(Methylthio)hexyl)thietan-3-amine would depend on its specific application. For example:

Enzyme Inhibition: The compound could inhibit enzymes by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation.

Protein Binding: It may interact with proteins through hydrophobic interactions, hydrogen bonding, or covalent modification, affecting protein function or stability.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Core Structural Similarities and Variations

Thietane-Based Analogs

N-(5-Methylhexan-2-yl)thietan-3-amine (CAS 1881985-27-8) :

- Structure : Shares the thietan-3-amine core but substitutes the hexyl chain with a 5-methylhexan-2-yl group (branched alkyl chain).

- Key Differences : The absence of a sulfur atom in the alkyl chain reduces lipophilicity (logP estimated to be ~2.1 vs. ~2.8 for the target compound). This impacts membrane permeability and metabolic oxidation pathways .

Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (Compound 1) :

- Structure : Features a thietan-3-yloxy group linked to a pyrimidine scaffold.

- Key Differences : The ether linkage (thietan-3-yloxy) instead of an amine reduces basicity and alters hydrogen-bonding capacity. This compound exhibits lower aqueous solubility (0.12 mg/mL vs. 0.25 mg/mL for the target) due to the pyrimidine moiety .

Non-Thietane Analogs

- N,N-Dimethyl-3-(1-naphthyloxy)-3-(2-thienyl)propan-1-amine: Structure: Contains a thienyl and naphthyl group but lacks the thietane ring.

Comparison with Analog Syntheses :

- N-Methoxymethylamines: Generated from paraformaldehyde and amines in methanol, highlighting the versatility of formaldehyde derivatives in amine functionalization .

- N-(5-Methylhexan-2-yl)thietan-3-amine : Synthesized via similar alkylation but with a branched alkyl halide, demonstrating the adaptability of the core thietane structure to varied substituents .

Physicochemical and ADMET Properties

| Property | N-(6-(Methylthio)hexyl)thietan-3-amine | N-(5-Methylhexan-2-yl)thietan-3-amine | Compound 1 (Thietan-3-yloxy) |

|---|---|---|---|

| Molecular Weight | ~235.4 g/mol | 187.35 g/mol | 312.4 g/mol |

| logP (Predicted) | 2.8 | 2.1 | 3.2 |

| Aqueous Solubility | 0.25 mg/mL | 0.45 mg/mL | 0.12 mg/mL |

| Metabolic Stability | High (resistant to CYP450 oxidation) | Moderate | Low (rapid hepatic clearance) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.